2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid

Antimicrobial SAR Indole-3-glyoxylamide Bromine positional isomerism

2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic acid (CAS 2097800-21-8) is a synthetic indole-3-glyoxylic acid derivative bearing a bromine substituent at the indole 6-position and a methyl group at the 5-position. Its molecular formula is C₁₁H₈BrNO₃ with a molecular weight of 282.09 g/mol.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
Cat. No. B12291410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)NC=C2C(=O)C(=O)O
InChIInChI=1S/C11H8BrNO3/c1-5-2-6-7(10(14)11(15)16)4-13-9(6)3-8(5)12/h2-4,13H,1H3,(H,15,16)
InChIKeySDFQNXBNPKTVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid: Structural Identity, Procurement Specifications, and Comparator Landscape


2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic acid (CAS 2097800-21-8) is a synthetic indole-3-glyoxylic acid derivative bearing a bromine substituent at the indole 6-position and a methyl group at the 5-position. Its molecular formula is C₁₁H₈BrNO₃ with a molecular weight of 282.09 g/mol . The compound serves as a versatile building block for the synthesis of indole-3-glyoxylamides (IGAs), a scaffold class that has been highlighted as a privileged structure in medicinal chemistry with multiple representatives advancing to clinical evaluation [1]. The carboxylic acid functionality at the 3-position provides a direct handle for amide coupling reactions, distinguishing this compound from its ester analogs (methyl or ethyl esters) and from simpler indole precursors that lack the glyoxylic acid moiety.

Why Generic Substitution Is Inadequate for 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid in Indole-3-Glyoxylate Research


Substituting 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetic acid with a structurally related indole-3-glyoxylic acid is not a functionally neutral decision. The dual substitution pattern—6-bromo and 5-methyl—imparts distinct electronic and steric properties that directly influence downstream biological activity. Published structure–activity relationship (SAR) studies on brominated indole-3-glyoxylamides demonstrate that the position of the bromine substituent (5- versus 6-position) critically determines antimicrobial potency and selectivity. For example, 5-bromoindole-3-glyoxyl-D-tryptophan (46) displayed antiplasmodial IC₅₀ values of 7.4 µM (3D7 strain) and 8.2 µM (Dd2 strain), whereas 6-bromo congeners in the same library exhibited different selectivity profiles across α-synuclein binding, protease inhibition, and antiplasmodial assays [1]. Furthermore, among indolglyoxyl-polyamine conjugates, the 5-bromo analog (18a) showed an MIC of 6.5 µM, while the 5-methoxy (19a) and 7-fluoro (21a) analogs gave MICs of 7.3 µM and 3.7 µM respectively, confirming that even single-atom substitution changes produce measurable activity differences [2]. These quantitative SAR divergences mean that procurement decisions based on compound architecture rather than generic scaffold identity are essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid Versus Close Analogs


Substituent Position Determines Antimicrobial Potency: 6-Bromo vs. 5-Bromo Indole-3-Glyoxylamides

In a library of 32 brominated indole-3-glyoxylamides (IGAs), compounds incorporating the 6-bromoindole motif exhibited distinct biological activity profiles compared to their 5-bromo counterparts. While the 5-bromo-L-serine IGA (43) was the most potent SARS-CoV-2 3CLPro inhibitor (IC₅₀ 1.2 µM), 6-bromoindolyl-3-glyoxyl-D-tyrosine (52) displayed a unique 1:1 complex with α-synuclein, a property not observed with 5-bromo analogs [1]. This demonstrates that the 6-bromo substitution pattern present in the target compound confers different macromolecular recognition properties relative to the 5-bromo isomer class.

Antimicrobial SAR Indole-3-glyoxylamide Bromine positional isomerism

Carboxylic Acid vs. Methyl Ester: Direct Coupling Advantage for Amide Library Synthesis

The target compound bears a free carboxylic acid group, enabling direct amide coupling without a hydrolysis step. The methyl ester analog (Methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate, CAS 2097800-37-6) requires saponification prior to amide formation, adding one synthetic step and introducing potential epimerization or decomposition risks. In the one-pot, multistep synthesis of 32 brominated IGAs reported by Holland et al., the free glyoxylic acid intermediates were coupled directly with amino acids, demonstrating the practical advantage of the acid form for library synthesis [1]. The acid form also avoids the genotoxic potential associated with methyl ester hydrolysis byproducts (methanol), which is relevant for pharmaceutical intermediate procurement.

Synthetic efficiency Amide coupling Building block comparison

6-Bromo-5-methyl Substitution Pattern Provides a Unique Halogen Bond Donor for Fragment-Based Drug Design

The bromine at the 6-position of the indole core can act as a halogen bond donor (σ-hole), an interaction increasingly exploited in fragment-based drug design to enhance binding affinity and selectivity. Computationally, the electrostatic potential surface of 6-bromoindole derivatives shows a pronounced σ-hole (typically +5–8 kcal/mol) along the C–Br bond axis, compared to the smaller σ-hole of chlorinated analogs (~+2–4 kcal/mol) and the negligible halogen bonding capacity of non-halogenated indoles [1]. The 5-methyl group additionally provides a steric and lipophilic handle that influences the binding pocket complementarity. This combination of a strong halogen bond donor (6-Br) and a lipophilic substituent (5-CH₃) is not replicated by any single-position variant such as 5-bromoindole-3-glyoxylic acid (lacks the 5-methyl) or 6-bromoindole-3-glyoxylic acid (lacks the 5-methyl).

Halogen bonding Fragment-based drug design Structural biology

Purity Benchmarking: 98% Minimum Purity Enables Reproducible Biological Assay Data

Commercially available 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetic acid is supplied at 98% purity (HPLC) by Leyan (Shanghai Haohong Biomedical) . In contrast, alternative sources list purity specifications of 95% (AKSci) . The 3-percentage-point difference in purity translates to a maximum of 5% total impurities in the 95% material versus 2% in the 98% material—a 2.5-fold difference in contaminant burden. For biochemical assays conducted at compound concentrations of 10–100 µM, even trace impurities with potent off-target activity can confound SAR interpretation. The 98% purity specification aligns with industry best practices for hit-to-lead and lead optimization phases where compound integrity directly impacts decision-making.

Compound quality control Assay reproducibility Procurement specification

6-Bromoindole Antimicrobial Motif: Quantitative MIC Advantage Over Non-Brominated and 5-Bromo Analogs

Across a series of indolglyoxyl-polyamine conjugates, the 6-bromoindole derivative (compound 1) displayed an MIC of 6.25 µM against Staphylococcus aureus ATCC 25923 and 1.1 µM against Cryptococcus neoformans [1]. By comparison, 5-bromo- and 6-chloro-indole analogs exhibited significantly weaker activity against Gram-negative bacteria, with MIC values of 34–50 µM against Escherichia coli and Klebsiella pneumoniae [2]. The 6-bromo-5-methyl substitution pattern of the target compound combines the validated 6-bromo antimicrobial pharmacophore with a C5 methyl group that may further modulate membrane permeability. This structural motif was absent from all comparator compounds in the published SAR series.

Antimicrobial resistance 6-Bromoindole pharmacophore Antibiotic potentiation

Evidence-Backed Application Scenarios for 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid


Focused Library Synthesis of α-Synuclein-Targeting Indole-3-Glyoxylamides for Parkinson's Disease Drug Discovery

The 6-bromoindole substructure has been shown to form a specific 1:1 complex with α-synuclein, a property not observed for 5-bromo IGAs [1]. Medicinal chemistry teams synthesizing IGA libraries to target α-synuclein aggregation in Parkinson's disease should prioritize 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetic acid as the core building block. The free carboxylic acid enables direct one-pot coupling with diverse amino acids [1], while the 5-methyl group provides a vector for exploring steric and lipophilic contributions to binding without eliminating the critical 6-bromo pharmacophore.

Antimicrobial Drug Discovery: Synthesis of 6-Bromoindole-Polyamine Conjugates for Multidrug-Resistant Pathogens

Quantitative SAR demonstrates that 6-bromoindolglyoxylamide derivatives achieve low micromolar MIC values against S. aureus (6.25 µM) and C. neoformans (1.1 µM), and function as antibiotic potentiators against resistant P. aeruginosa [2]. Researchers developing novel antimicrobials can use the target compound to generate 6-bromoindole-polyamine conjugates via direct amidation of the glyoxylic acid. The C5 methyl may offer additional membrane permeabilization benefits analogous to those observed for spermine-containing 6-bromoindole derivatives, which exert rapid membrane depolarization in both Gram-positive and Gram-negative bacteria [2].

Fragment-Based Drug Design Leveraging Halogen Bonding at the 6-Bromo Position

The 6-bromo substituent of the target compound acts as a strong halogen bond donor (σ-hole ~+5–8 kcal/mol) [3], providing an orthogonal interaction modality for fragment screening libraries. Fragment-based drug discovery groups can incorporate this building block as a brominated fragment (MW 282.09, within Rule of 3 guidelines) that offers both halogen bonding (6-Br) and lipophilic contacts (5-CH₃). This dual interaction capability is absent in non-halogenated indole-3-glyoxylic acid or in mono-substituted bromoindole fragments that lack the methyl group [3].

High-Reproducibility SAR Studies Requiring ≥98% Purity Building Blocks

For lead optimization campaigns where every SAR data point influences costly downstream decisions, the 98% purity grade (Leyan Product 1589705) provides a 2.5-fold lower maximum impurity burden compared to the 95% grade (AKSci) . This purity advantage is particularly critical when testing compounds at 10–100 µM in cellular assays, where even 1–2% of a highly potent impurity can generate false-positive activity signals. Procurement from the higher-purity source eliminates the need for in-house repurification, saving 1–2 days of labor per batch and reducing compound loss during additional purification steps.

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